molecular formula C14H19BrN2 B605654 AT-1001 CAS No. 1314801-63-2

AT-1001

Cat. No.: B605654
CAS No.: 1314801-63-2
M. Wt: 295.224
InChI Key: BUVQHAVXIBTLGL-ZSBIGDGJSA-N
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Description

AT-1001, also known as N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, is a high-affinity and selective antagonist of the α3β4 subtype of nicotinic acetylcholine receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AT-1001 involves multiple steps, starting with the preparation of the bicyclic amine core. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis, involving standard laboratory techniques such as reflux, distillation, and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

AT-1001 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

AT-1001 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the α3β4 subtype of nicotinic acetylcholine receptors.

    Biology: Investigated for its effects on neuronal signaling and receptor function.

    Medicine: Explored as a potential therapeutic agent for smoking cessation due to its ability to block nicotine self-administration in animal models.

Mechanism of Action

AT-1001 exerts its effects by selectively binding to and antagonizing the α3β4 subtype of nicotinic acetylcholine receptors. This interaction inhibits the receptor’s normal function, thereby blocking the effects of nicotine and reducing nicotine self-administration. The compound’s mechanism involves both competitive and non-competitive inhibition, leading to a decrease in receptor number and maximal calcium ion flux .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AT-1001

This compound is unique due to its high affinity and selectivity for the α3β4 subtype of nicotinic acetylcholine receptors. This selectivity makes it a valuable tool for studying this specific receptor subtype and its role in nicotine addiction. Additionally, this compound’s ability to block nicotine self-administration without affecting other behaviors highlights its potential as a therapeutic agent for smoking cessation .

Properties

CAS No.

1314801-63-2

Molecular Formula

C14H19BrN2

Molecular Weight

295.224

IUPAC Name

(1R,3r,5S)-N-(2-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C14H19BrN2/c1-17-11-6-7-12(17)9-10(8-11)16-14-5-3-2-4-13(14)15/h2-5,10-12,16H,6-9H2,1H3/t10-,11+,12-

InChI Key

BUVQHAVXIBTLGL-ZSBIGDGJSA-N

SMILES

CN1[C@@]2([H])C[C@H](NC3=CC=CC=C3Br)C[C@]1([H])CC2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AT-1001;  AT 1001;  AT1001

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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